molecular formula C13H12N4O B12724823 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- CAS No. 84905-69-1

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)-

Cat. No.: B12724823
CAS No.: 84905-69-1
M. Wt: 240.26 g/mol
InChI Key: MQCDBQRXSULGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- can be achieved through various methods. One efficient route involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring . This method provides a high yield and is widely used in laboratory settings.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high purity and yield, often involving inert atmospheres and controlled temperatures to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrolo-pyrimidine oxides, while reduction can produce reduced amine derivatives .

Scientific Research Applications

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a kinase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as adenine phosphoribosyltransferase, by binding to their active sites. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its interaction with certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

84905-69-1

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12N4O/c1-18-10-4-2-9(3-5-10)17-13-12-11(6-7-14-12)15-8-16-13/h2-8,14H,1H3,(H,15,16,17)

InChI Key

MQCDBQRXSULGGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NC3=C2NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.